molecular formula C11H13ClN2O B161519 (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone CAS No. 90287-80-2

(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone

Cat. No. B161519
CAS RN: 90287-80-2
M. Wt: 224.68 g/mol
InChI Key: QXCABBOLSRZFTK-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O. It is also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine .


Molecular Structure Analysis

The molecular weight of “(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is 224.68 g/mol . The InChI string representation of its structure is InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 224.68 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 224.0716407 g/mol . Its topological polar surface area is 33.2 Ų .

Scientific Research Applications

Methanotrophs in Environmental Applications

Methanotrophs, bacteria that use methane as their carbon source, have shown significant potential in environmental applications, such as bioremediation and methane sequestration. Although not directly related to (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, the study by Strong, Xie, and Clarke (2015) on methanotrophs outlines the biotechnological potential of these bacteria in generating value from methane, a potent greenhouse gas (Strong, Xie, & Clarke, 2015). This research could inspire further studies on the role of specific compounds in enhancing the efficiency of such biological processes.

Advances in Drug Synthesis

A significant area of research related to compounds similar to (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone involves the synthesis of drugs, particularly those targeting the central nervous system (CNS). For instance, the synthesis and development of CNS-active drugs have been explored, focusing on heterocyclic compounds that share structural similarities with the subject compound. Saganuwan's review highlights the importance of heterocycles in developing CNS drugs, indicating a wide range of potential activities, from antidepressant to anticonvulsant properties (Saganuwan, 2017). This underscores the importance of chemical groups found in (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone for novel drug development.

Environmental Chemistry and Pollution

Research on the reactions of chemicals with environmental pollutants offers insights into potential applications of various compounds in mitigating pollution. For example, the study on the reactions of aqueous chlorine with model food compounds by Fukayama et al. (1986) provides a basis for understanding how chlorine-based compounds, sharing chemical reactivity characteristics with (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, could be utilized in food safety and environmental protection (Fukayama, Tan, Wheeler, & Wei, 1986).

properties

IUPAC Name

(2-chloropyridin-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCABBOLSRZFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596144
Record name (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone

CAS RN

90287-80-2
Record name (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-chloroisonicotinic acid (1.0 g, 6.35 mmol) in dry CH2Cl2 (50 mL) was added piperidine (1.3 mL, 12.69 mmol), DIEA (2.2 mL, 12.69 mmol), HATU (1.2 g, 3.17 mmol), and EDCI (1.3 g, 6.98 mmol). The mixture was stirred under N2 at RT for 15 h. Solvent was removed and the crude compound was purified by chromatography on silica gel. Elution with hexane:acetone mixture (80:20) gave a white solid. MS m/z: 225.1 (M+H). Calc'd. for C11H13ClN2O-224.07.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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